molecular formula C24H22N2O2 B2778652 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 941000-19-7

2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2778652
CAS No.: 941000-19-7
M. Wt: 370.452
InChI Key: UIHOIMOOIUSDKY-UHFFFAOYSA-N
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Description

2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound. The compound consists of a quinoline and isoquinoline moiety connected via a propyl chain. Its unique structure makes it of significant interest for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common method includes:

  • Initial Formation of 3,4-dihydroquinoline: : Starting with an aniline derivative, cyclization through intramolecular nucleophilic substitution.

  • Propyl Chain Introduction: : Alkylation using 1-bromopropane, under basic conditions, to attach the propyl group to the 3,4-dihydroquinoline moiety.

  • Coupling with Isoquinoline: : Using a palladium-catalyzed cross-coupling reaction to form the final product with isoquinoline derivatives. Industrial production might leverage batch or continuous flow reactors, optimizing conditions like temperature, pressure, and catalysts for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, commonly using reagents like m-chloroperbenzoic acid (mCPBA) to introduce functional groups.

  • Reduction: : Reduction reactions can convert keto groups to alcohols using agents like sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic or electrophilic substitutions, often with halogenated reagents under basic conditions.

Reagents and Conditions

  • Oxidation: : mCPBA, H2O2, under mild acidic conditions.

  • Reduction: : NaBH4, lithium aluminum hydride (LiAlH4) in anhydrous solvents.

  • Substitution: : Alkyl halides, aryl halides, in presence of a base like K2CO3.

Major Products

  • Oxidation Products: : Hydroxylated derivatives.

  • Reduction Products: : Alcohols and amines.

  • Substitution Products: : Alkylated or arylated derivatives.

Scientific Research Applications

2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has broad applications across several fields:

  • Chemistry: : Used as a building block for complex organic syntheses.

  • Biology: : Acts as a probe for studying cellular functions and signaling pathways.

  • Medicine: : Potential use in drug development targeting neurological disorders.

  • Industry: : Applied in the synthesis of polymers, dyes, and electronic materials.

Mechanism of Action

The compound exerts effects through interactions with specific molecular targets. For example, it may bind to receptors or enzymes involved in neurotransmission, altering signal transduction pathways. The mechanism often involves ligand-receptor binding, initiating a cascade of intracellular events affecting cellular functions.

Comparison with Similar Compounds

Uniqueness

Unlike similar compounds, 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione's combined quinoline and isoquinoline structure offers enhanced binding affinity and specificity for certain biological targets.

Similar Compounds

  • Quinoline Derivatives: : Used in antimalarial drugs.

  • Isoquinoline Derivatives: : Found in several plant alkaloids.

  • Propyl-linked Compounds: : Often explored in synthetic organic chemistry for their versatile properties.

And that's a wrap on our deep dive into this fascinating compound! Anything else on your mind?

Properties

IUPAC Name

2-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23-19-11-3-8-18-9-4-12-20(22(18)19)24(28)26(23)16-6-15-25-14-5-10-17-7-1-2-13-21(17)25/h1-4,7-9,11-13H,5-6,10,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHOIMOOIUSDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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